butyl (diphenylmethyl)carbamate
Description
Butyl (diphenylmethyl)carbamate is a carbamate derivative characterized by a diphenylmethyl group attached to the carbamate nitrogen. Carbamates are esters of carbamic acid (NH₂COOH), widely utilized in pharmaceuticals, agrochemicals, and industrial applications due to their hydrolytic stability and bioactivity. The diphenylmethyl substituent in this compound likely enhances lipophilicity and steric bulk, influencing its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
butyl N-benzhydrylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-3-14-21-18(20)19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKIQIYBHGMKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl (diphenylmethyl)carbamate typically involves the reaction of diphenylmethylamine with butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of carbon dioxide as a reactant has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Butyl (diphenylmethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form diphenylmethylamine and butyl alcohol.
Oxidation: It can be oxidized to form corresponding carbamates with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Diphenylmethylamine and butyl alcohol.
Oxidation: Various oxidized carbamates.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Butyl (diphenylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Investigated for its potential use in enzyme inhibition studies.
Medicine: Explored as a potential prodrug for delivering active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of butyl (diphenylmethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The diphenylmethyl group provides additional stability and enhances the compound’s ability to penetrate cell membranes .
Comparison with Similar Compounds
Iodopropynyl Butyl Carbamate (IPBC)
- Structure : Contains an iodopropynyl group (C≡C-I) and a butyl carbamate moiety.
- Applications : Broad-spectrum antifungal agent in paints, wood preservatives, and cosmetics. Effective at concentrations <0.1%, but associated with contact allergies and inhalation toxicity .
- Key Differences: IPBC’s halogenated alkyne group enhances antimicrobial activity but introduces safety concerns absent in non-halogenated carbamates like butyl (diphenylmethyl)carbamate .
n-Butyl Carbamate
- Structure : Simplest carbamate with a linear butyl chain.
Tert-Butylcarbamate (Boc-protected amines)
- Structure : Tert-butyl group attached to carbamate nitrogen.
- Applications : Widely used as a protecting group in peptide synthesis.
- Key Differences : The tert-butyl group improves solubility in organic solvents but lacks the aromatic π-π interactions conferred by diphenylmethyl groups, limiting its use in bioactive molecules .
Fentanyl Methyl Carbamate
- Structure : Combines a methyl carbamate with a potent opioid backbone.
- Applications : Regulated as a Schedule I compound; used in forensic research.
- Key Differences : The opioid scaffold dominates its pharmacological activity, whereas this compound’s diphenyl group may favor CNS-targeted applications without opioid effects .
Q & A
Q. Notes
- Methodological rigor ensures reproducibility in synthesis, characterization, and application studies.
- Advanced questions emphasize mechanistic insights and data-driven problem-solving.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
